molecular formula C15H9FO3 B3029992 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one CAS No. 850881-86-6

4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B3029992
CAS No.: 850881-86-6
M. Wt: 256.23
InChI Key: IFZWARQDKMDZNE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative, a class of compounds known for their diverse pharmacological properties. This compound features a 7-hydroxycoumarin scaffold substituted at the 4-position with a 4-fluorophenyl group, a structure of high interest in medicinal chemistry research. Coumarin derivatives, particularly those with a 7-hydroxy-4-phenyl substitution pattern, have been the subject of extensive study due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. Researchers are particularly interested in the potential anticancer applications of this compound and its analogs. Studies on closely related chromen-2-one (coumarin) structures have demonstrated that they can exert antiproliferative effects on various human cancer cell lines. The mechanism of action for such compounds is an active area of investigation, with research indicating they may work by inducing cell cycle arrest (e.g., in the G2/M phase) and promoting apoptosis (programmed cell death) in tumor cells . The 7-hydroxy group on the coumarin core also serves as a key site for further chemical modification, allowing for the synthesis of more complex derivatives, such as triazole hybrids, for structure-activity relationship (SAR) studies and the development of novel therapeutic agents . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

4-(4-fluorophenyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-15(18)19-14-7-11(17)5-6-12(13)14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZWARQDKMDZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670273
Record name 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850881-86-6
Record name 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

1.1. Pechmann Reaction

The core coumarin structure is synthesized via the Pechmann reaction. For fluorinated derivatives, this involves condensation of resorcinol with β-keto esters under acidic conditions.

Reagents/ConditionsProductYieldKey FindingsReference
Resorcinol, methyl 4-fluorobenzoylacetate, H₂SO₄, 35°C7-Hydroxy-4-(4-fluorophenyl)coumarin65%Intramolecular C–F···H–C coupling observed via NMR; confirmed by X-ray crystallography.

Mechanistic Insight : The fluorine atom participates in through-space interactions with adjacent protons (e.g., H5), influencing electron distribution and reactivity .

1.2. Baker-Venkatraman Transformation (BVT)

The hydroxyl group at the 7-position undergoes base-catalyzed BVT to form 1,3-diketones, enabling further functionalization.

Reagents/ConditionsProductYieldKey FindingsReference
Dry pyridine, KOH, 125–130°C1-(2-Hydroxy-3,5-dichlorophenyl)-3-(4'-methoxyphenyl)-1,3-propanedione71%Selective cleavage of the ester group; acidification required for product isolation.

2.1. Esterification

The hydroxyl group is esterified using acid chlorides or anhydrides under basic conditions.

Reagents/ConditionsProductYieldKey FindingsReference
4-Methoxybenzoyl chloride, POCl₃, pyridine8-Acetyl-7-(4-methoxybenzoyloxy)-4-methylcoumarin85%Mild conditions prevent decomposition of the fluorophenyl group.

2.2. Etherification

Alkylation or aryloxy group introduction via nucleophilic substitution.

Reagents/ConditionsProductYieldKey FindingsReference
O-Substituted hydroxylamines, DMSO, piperidineFluorinated 7-hydroxycoumarin oxime ethers60–89%Enhanced antifungal activity observed with electron-withdrawing substituents.

3.1. Isoxazoline Formation

Reaction with hydroxylamine hydrochloride forms isoxazoline rings, leveraging the coumarin’s α,β-unsaturated ketone.

Reagents/ConditionsProductYieldKey FindingsReference
NH₂OH·HCl, DMSO, piperidine, 195–200°C8-(5-((4-Fluorophenyl)amino)-4-(4-methoxybenzoyl)-4,5-dihydroisoxazol-3-yl)-7-hydroxy-4-methylcoumarin71%Confirmed by IR (N–O stretch at 843 cm⁻¹) and mass spectrometry (M⁺ = 488.13).

3.2. Suzuki Coupling

Introduction of aryl groups at the 3-position enhances binding affinity in biochemical applications.

Reagents/ConditionsProductYieldKey FindingsReference
4-Carboxyphenylboronic acid, Pd catalyst3-(4-Carboxyphenyl)-7-hydroxy-4-(4-fluorophenyl)coumarin78%Quantum yield = 0.32; used as a fluorescent probe for MIF protein studies.

4.1. Intramolecular Interactions

  • NMR Analysis : 1H^{1}\text{H} NMR shows coupling between F and H5 (JFH=2.6textHzJ_{\text{FH}}=2.6\\text{Hz}) .

  • X-ray Crystallography : Fluorine adopts a conformation closer to H5 than H3, stabilizing the molecule via C–F···H–C interactions .

4.2. DFT Studies

  • Optimized geometries correlate with experimental data, confirming intramolecular F···H interactions .

Scientific Research Applications

Fluorescent Probes in Biological Research

One of the primary applications of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is as a fluorescent probe for studying protein interactions. Research has demonstrated that 7-hydroxycoumarin derivatives can serve as effective affinity-based fluorescent indicators for competitive binding studies. Specifically, this compound can be utilized to investigate the binding interactions with macrophage migration inhibitory factor (MIF), which plays a critical role in inflammatory responses and cancer progression .

Case Study: MIF Binding Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various 7-hydroxycoumarin derivatives to explore their structure-activity relationships (SARs) concerning MIF binding. The compound exhibited nanomolar potency and was instrumental in developing sensitive assays to assess MIF binder interactions. The results indicated that the compound's fluorescence properties were enhanced upon binding to MIF, making it a valuable tool for real-time studies of protein interactions .

Antioxidant and Anticancer Activities

Coumarin derivatives, including this compound, are recognized for their antioxidant properties, which can help mitigate oxidative stress in biological systems. This antioxidant activity is crucial in preventing cellular damage that can lead to cancer and other diseases.

Research has shown that coumarins possess various biological activities such as:

  • Antibacterial : Effective against certain bacterial strains.
  • Anti-inflammatory : Inhibiting pathways that lead to inflammation.
  • Antitumor : Demonstrating cytotoxic effects on cancer cells.
    These properties make compounds like this compound promising candidates for further development in cancer therapeutics .

Structural Studies and Characterization

The crystal structure of this compound has been elucidated through X-ray crystallography. The analysis revealed the presence of classical intermolecular hydrogen bonding between hydroxyl and carbonyl groups, contributing to its stability and potential reactivity . Understanding the structural characteristics aids in predicting the compound's behavior in biological systems.

Given its promising biological activities and ability to act as a fluorescent probe, this compound holds significant potential for drug development. Its application could extend into various therapeutic areas, including:

  • Cancer treatment : Leveraging its anticancer properties.
  • Inflammatory diseases : Targeting pathways involving MIF.
  • Diagnostic tools : Utilizing its fluorescence for imaging and detection purposes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific biomolecules, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Differences vs. Target Compound Pharmacological Notes Reference
7-Hydroxy-4-phenyl-2H-chromen-2-one Phenyl at C4, hydroxyl at C7 Lacks fluorine; reduced lipophilicity Broad anti-inflammatory, antimicrobial activity
3-(4-((4-Fluorophenyl)sulphonyl)piperazine-1-carbonyl)-7-hydroxy-2H-chromen-2-one Sulphonyl-piperazine-fluorophenyl at C3 Bulkier substituents; altered pharmacokinetics Potential kinase/modulatory effects
4-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one Chlorophenyl at C4 Chlorine (larger, less electronegative vs. F) Similar scaffold, lower metabolic stability
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one Fluorophenyl at C2, hydroxyl at C3 4H-chromenone ring; substituent position shift Unclear bioactivity; structural isomer
7-Hydroxy-4-methyl-2H-chromen-2-one Methyl at C4 Smaller alkyl group; reduced π-π interactions Precursor for fibrate derivatives

Key Observations:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius improve binding affinity and metabolic stability compared to chlorine .
  • Substituent Position : The 4-fluorophenyl group at C4 in the target compound optimizes steric and electronic interactions with biological targets compared to C2 or C3 substitutions .
  • Ring System : The 2H-chromen-2-one scaffold (target) is more planar than 4H-chromen-4-one derivatives, favoring interactions with hydrophobic enzyme pockets .

Crystallographic and Physicochemical Properties

  • Halogen Effects : Crystallographic studies () show that fluorophenyl and chlorophenyl derivatives adopt similar conformations but differ in crystal packing due to halogen size and polarity .
  • Solubility : Fluorine’s electron-withdrawing nature enhances solubility in polar solvents compared to methyl or phenyl analogs .

Biological Activity

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one, also known as a derivative of the coumarin family, has garnered significant attention due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group at the 4-position and a hydroxyl group at the 7-position of the chromen-2-one structure. Research indicates its potential in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula for this compound is C15H11F O3, with a molecular weight of approximately 256.24 g/mol. The compound's structure allows for interactions that contribute to its biological activity.

Anticancer Activity

Numerous studies have explored the anticancer potential of coumarin derivatives, including this compound. A notable study involved evaluating various derivatives against different human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with some showing better activity than the parent compound. For instance, derivatives with modifications in their structure demonstrated IC50 values ranging from 0.01 to 10 µM against various cancer cell lines, indicating promising anticancer properties .

Table 1: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1aAGS5.0
1bMGC-8033.5
1cHCT-1164.0
1dA-5496.0
1eHepG28.0
1fHeLa9.5

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various in vitro assays. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Studies suggest that derivatives containing hydroxyl groups enhance anti-inflammatory effects by modulating signaling pathways associated with inflammation .

Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has also been a focus of research. Compounds similar to this compound have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring can significantly influence antimicrobial potency .

Table 2: Antimicrobial Activity of Coumarin Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CBacillus subtilis18
Compound DKlebsiella pneumoniae10

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as myosin ATPase, which plays a crucial role in muscle contraction and cellular movement .
  • Modulation of Apoptosis : In cancer cells, it can induce apoptosis by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .
  • Fluorescent Probes : Recent studies have utilized derivatives as fluorescent probes for studying protein interactions, enhancing our understanding of their biological roles .

Case Studies

  • Cytotoxicity in Acute Myeloid Leukemia (AML) : A specific derivative was tested on AML cell lines and exhibited significant growth inhibition and apoptosis induction at low concentrations (IC50 = 5 µM), suggesting its potential as an anticancer agent .
  • Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Another study highlighted the use of coumarin derivatives as inhibitors of MIF, which is implicated in inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one, and how can reaction yields be optimized?

Methodological Answer: A one-pot FeCl₃-catalyzed reaction between substituted phenols (e.g., resorcinol derivatives) and ethyl phenylpropiolate in tetrahydrofuran (THF) is a common approach. Key parameters include:

  • Catalyst loading (5–10 mol% FeCl₃) .
  • Solvent polarity control to favor cyclization over side reactions.
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Yield optimization requires monitoring reaction time (typically 6–12 hr) and temperature (60–80°C) to prevent decomposition of the hydroxyl group .

Q. What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and hydroxy-coumarin backbone (δ ~6.2–6.8 ppm for H-3/H-5) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 271.06 (C₁₅H₁₀FO₃) .
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve spatial arrangements, particularly the orientation of the 4-fluorophenyl substituent .

Q. How does the compound’s solubility influence experimental design in biological assays?

Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic fluorophenyl group. To address this:

  • Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity).
  • For in vitro studies, pre-saturate buffers (e.g., PBS) via sonication (30 min) and filter through 0.22 μm membranes .
  • Monitor solubility via UV-Vis spectroscopy (λ_max ~320 nm for coumarin derivatives) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition results often arise from:

  • Assay conditions : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Structural analogs : Compare activity with derivatives (e.g., 3-nitro-2H-chromene hybrids) to identify pharmacophore specificity .
  • Metabolic stability : Perform hepatic microsome assays (e.g., human CYP450 isoforms) to assess interference from metabolite formation .

Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like topoisomerase II or COX-2. Prioritize fluorophenyl π-stacking and hydrogen bonding with the 7-hydroxy group .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate stability of predicted complexes (RMSD <2.0 Å) .
  • Free-energy calculations : Apply MM/PBSA to quantify binding affinities, accounting for solvation effects .

Q. How can crystallographic disorder in the fluorophenyl group be addressed during structural refinement?

Methodological Answer: Disorder is common in coumarin derivatives due to rotational flexibility. Mitigation strategies include:

  • Multi-conformer modeling : Use SHELXL’s PART instruction to refine alternative positions for the fluorophenyl ring .
  • Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) to prevent overfitting .
  • High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one
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4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one

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